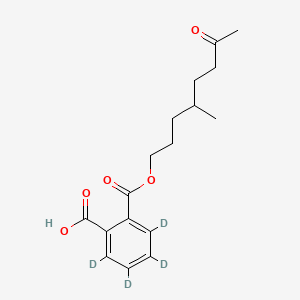
Mono-(4-methyl-7-oxooctyl)phthalate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a deuterated phthalate ester, often used as a biochemical for proteomics research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research to study the behavior and metabolism of phthalates in biological systems .
Vorbereitungsmethoden
The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate-d4 typically involves an esterification reaction. The process begins with the reaction of phthalic anhydride with 4-methyl-7-oxooctanol in the presence of a catalyst. The reaction conditions include heating the mixture to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through crystallization, filtration, washing, and drying to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Mono-(4-methyl-7-oxooctyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mono-(4-methyl-7-oxooctyl)phthalate-d4 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the behavior of phthalates.
Biology: It is used in biological studies to understand the metabolism and toxicology of phthalates in living organisms.
Medicine: It is used in medical research to study the potential health effects of phthalates on human health.
Industry: It is used in the production of plasticizers for polyvinyl chloride (PVC) products to enhance their flexibility and durability .
Wirkmechanismus
The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate-d4 involves its interaction with biological molecules. It is metabolized in the body to form various metabolites, which can then interact with cellular components. The molecular targets and pathways involved in its action include enzymes responsible for its metabolism and receptors that mediate its biological effects .
Vergleich Mit ähnlichen Verbindungen
Mono-(4-methyl-7-oxooctyl)phthalate-d4 is unique compared to other similar compounds due to its deuterium labeling. This labeling allows for more precise tracking and analysis in scientific studies. Similar compounds include:
- Mono-(4-methyl-7-oxooctyl)phthalate
- Monoethyl phthalate
- Monooctyl phthalate
- Monoisopropyl phthalate .
These compounds share similar chemical structures but differ in their specific functional groups and isotopic labeling.
Eigenschaften
Molekularformel |
C17H22O5 |
|---|---|
Molekulargewicht |
310.38 g/mol |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D |
InChI-Schlüssel |
UFUNVAIKYOYYBB-KNIGXJNHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(=O)C)[2H])[2H] |
Kanonische SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







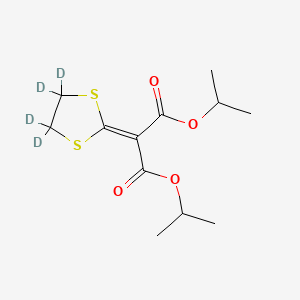

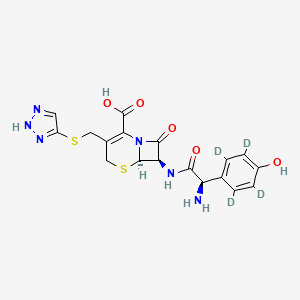
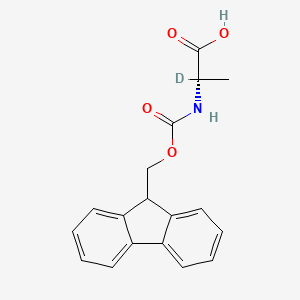

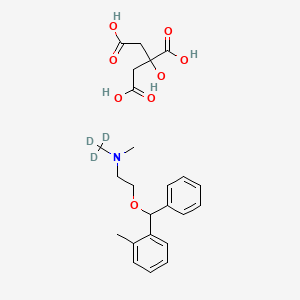
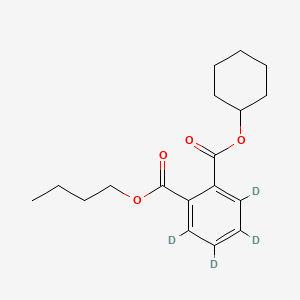

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
